3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-4-9-22-11-6-7-16-13-12(11)14(19)18(8-10-21-5-2)15(20)17(13)3/h6-7H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPHJNSBDHVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CCOCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl and propoxy groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Studies: It exhibits antimicrobial, anti-inflammatory, and analgesic activities, making it a candidate for drug development.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases (CDKs), leading to the disruption of cell signaling pathways and inhibition of cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 5-position modifications (e.g., propoxy vs. methoxy or phenyl) significantly influence lipophilicity and target binding. For example, the 5-propoxy group in the target compound may enhance membrane permeability compared to smaller 5-methoxy analogs .
- 3-Position substituents like 2-ethoxyethyl or chlorobenzyl affect steric bulk and electronic properties. The ethoxyethyl chain in the target compound could improve solubility relative to aromatic substituents .
Synthetic Yields and Methods :
- Multicomponent reactions (e.g., using [Et3NH][HSO4]) achieve higher yields (up to 78% for compound 6 in ) compared to stepwise alkylation (37% for compound 10 in ) .
Biological Activity Trends :
Biological Activity
The compound 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure features a pyrido[2,3-d]pyrimidine core which is known for its diverse biological properties.
Research indicates that pyrido[2,3-d]pyrimidine derivatives often act as inhibitors of various kinases involved in cancer cell proliferation and survival. The compound has been studied for its inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth regulation.
- Inhibition of eEF-2K :
- A study reported that derivatives similar to this compound exhibited significant inhibition of eEF-2K activity in vitro, with IC50 values ranging from 420 nM to 930 nM depending on structural modifications (e.g., ethyl groups at R1) .
- The inhibition of eEF-2K was linked to reduced viability in breast cancer cell lines (e.g., MDA-MB-231), suggesting potential antitumor properties.
Antitumor Activity
Several studies have evaluated the antitumor effects of pyrido[2,3-d]pyrimidines:
- Case Study 1 : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines through apoptosis induction. The mechanism involved downregulation of eEF-2K activity, leading to decreased protein synthesis necessary for tumor growth .
- Case Study 2 : Another study highlighted the efficacy of a related pyrido[2,3-d]pyrimidine derivative against non-small cell lung cancer (NSCLC) models. The compound displayed an IC50 value of 13 nM against EGFR kinase, indicating potent activity against this target .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on their structural features:
| Modification | Effect on Activity | IC50 Value (nM) |
|---|---|---|
| Ethyl group at R1 | Increases potency | 420 |
| Propyl group at R3 | Moderate effect | 930 |
| Cyclopropyl at R2 | Optimal for activity | Not specified |
This table summarizes how different structural modifications can influence the compound's inhibitory potency against kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
